6-(Tert-butoxy)picolinic acid
Overview
Description
6-(Tert-butoxy)picolinic acid is an organic compound that belongs to the family of picolinic acids It is characterized by the presence of a tert-butoxy group attached to the sixth position of the picolinic acid structure
Mechanism of Action
Target of Action
Picolinic acid, a related compound, has been shown to interact withzinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function
Biochemical Pathways
Picolinic acid has been shown to affect pathways related tozinc transport . It’s also been reported to have antiviral activity, suggesting it may impact pathways related to viral replication .
Result of Action
Picolinic acid has been shown to haveantiviral activity in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Biochemical Analysis
Biochemical Properties
6-(Tert-butoxy)picolinic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to act as a chelating agent, binding to metal ions such as zinc, manganese, and copper. This binding can influence the activity of metalloenzymes and other metal-dependent proteins. For example, this compound can inhibit the activity of zinc finger proteins by disrupting their zinc-binding sites, leading to changes in their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This antiviral activity can impact cell function by preventing viral replication and spread. Additionally, this compound can modulate immune responses by affecting the activity of zinc-dependent enzymes and proteins involved in immune signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to metal ions, such as zinc, and disrupts the function of metal-dependent proteins. This binding can lead to enzyme inhibition or activation, depending on the specific protein and its role in cellular processes. For example, this compound can inhibit the activity of zinc finger proteins by altering their zinc-binding sites, which affects their ability to regulate gene expression . Additionally, this compound can interfere with viral entry by compromising viral membrane integrity and inhibiting virus-cellular membrane fusion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound exhibits broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . The compound’s stability and effectiveness can vary depending on the experimental conditions and the duration of exposure. Long-term studies are needed to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits antiviral activity in preclinical animal models, such as the murine BALB/c model and the Syrian golden hamster model . The dosage of this compound can influence its effectiveness and potential toxicity. Higher doses may lead to adverse effects, while lower doses may be less effective in inhibiting viral replication. It is important to determine the optimal dosage for therapeutic applications to minimize toxicity and maximize efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of tryptophan and other aromatic compounds. It is a metabolite of tryptophan through the kynurenine pathway . The compound can be further metabolized by microorganisms, such as Alcaligenes faecalis, which utilize this compound as a carbon and nitrogen source for growth . The metabolic pathways of this compound involve its conversion into intermediates such as 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid, which are further degraded by specific enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its chelating properties allow it to bind to metal ions and form complexes that can be transported within cells . The distribution of this compound can influence its localization and accumulation in specific tissues, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxy)picolinic acid typically involves the introduction of a tert-butoxy group to the picolinic acid structure. One common method involves the reaction of picolinic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxy)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
6-(Tert-butoxy)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A parent compound with a carboxylic acid group at the second position.
Nicotinic acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic acid: An isomer with the carboxylic acid group at the fourth position.
Uniqueness
6-(Tert-butoxy)picolinic acid is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-8-6-4-5-7(11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBBBFIVUMNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628869 | |
Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717105-06-1 | |
Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(tert-butoxy)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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